1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one
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Overview
Description
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one is an organic compound characterized by the presence of a biphenyl structure with two fluorine atoms at the 4’ and 5’ positions and a propanone group at the 3-yl position
Preparation Methods
The synthesis of 1-{4’,5-difluoro-[1,1’-biphenyl]-3-yl}propan-1-one typically involves the following steps:
Suzuki-Miyaura Coupling: This method is commonly used to form the biphenyl structure.
Ketone Formation: The propanone group can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with the biphenyl compound in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, Lewis acids for acylation, and strong oxidizing or reducing agents for redox reactions. Major products formed from these reactions include various functionalized biphenyl derivatives.
Scientific Research Applications
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1-{4’,5-difluoro-[1,1’-biphenyl]-3-yl}propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one can be compared with other similar compounds, such as:
4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: This compound has similar biphenyl and fluorine substitutions but differs in the presence of an ethoxy group and a cyclohexyl ring.
(1M)-N-[(3,5-difluoro[1,1’-biphenyl]-4-yl)methyl]-6-methyl-4-oxo-1-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide: This compound includes a pyridazine ring and is used as a WDR5-MYC inhibitor in cancer research.
Properties
CAS No. |
2763776-43-6 |
---|---|
Molecular Formula |
C15H12F2O |
Molecular Weight |
246.3 |
Purity |
95 |
Origin of Product |
United States |
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